α4β2 Antagonist Potency vs. Analogs
(+)-Erythravine exhibits potent inhibition of α4β2 nAChR currents with an IC50 of 13 nM, compared to 4 nM for (+)-11α-hydroxy-erythravine, representing a 3.25-fold difference in potency [1]. By comparison, dihydro-β-erythroidine (DHβE), a widely used erythrinian reference antagonist, shows an IC50 of 0.37 μM (370 nM) at α4β2 receptors, indicating that (+)-erythravine is approximately 28-fold more potent than DHβE at this clinically relevant CNS nAChR subtype . Additionally, (+)-erythravine demonstrates a 460-fold selectivity window between α4β2 (13 nM) and α7 (6 μM) subtypes [2].
| Evidence Dimension | α4β2 nAChR antagonist potency (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | DHβE: 0.37 μM (370 nM); (+)-11α-hydroxy-erythravine: 4 nM |
| Quantified Difference | 28-fold more potent than DHβE; 3.25-fold less potent than 11α-hydroxy analog |
| Conditions | Whole-cell patch-clamp; HEK293 cells heterologously expressing α4β2 nAChRs; pre-application protocol with acetylcholine co-application |
Why This Matters
Nanomolar α4β2 potency with sub-micromolar selectivity over α7 enables precise pharmacological dissection of β2-containing nAChR signaling in CNS studies without confounding α7-mediated effects at concentrations below 1 μM.
- [1] Setti-Perdigão P, Serrano MA, Flausino OA Jr, Bolzani VS, Guimarães MZ, Castro NG. Erythrina mulungu alkaloids are potent inhibitors of neuronal nicotinic receptor currents in mammalian cells. PLoS One. 2013;8(12):e82726. View Source
- [2] Wikipedia. Erythravine: Biological activity and nAChR IC50 data. View Source
